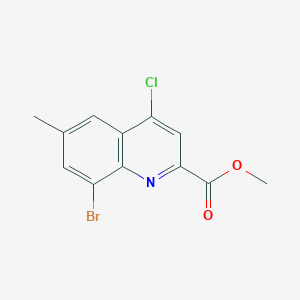

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

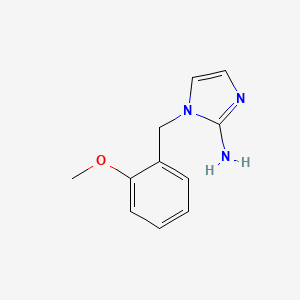

“Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” is a synthetic compound with a chemical formula of C11H7BrClNO2 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.

Molecular Structure Analysis

The molecular structure of “Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” can be represented by the SMILES stringCc1cc(Br)c2nccc(Cl)c2c1 . This indicates that the molecule contains a bromine (Br) and a chlorine (Cl) atom, along with a methyl group (CH3), all attached to a quinoline core. Physical And Chemical Properties Analysis

“Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” is a solid compound . Its molecular weight is 300.54 .Applications De Recherche Scientifique

Organic Synthesis Methods

Research has developed methodologies for the ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides, demonstrating the utility of related structures in high-yield, regioselective chemical synthesis (Fruchey, Monks, & Cook, 2014). Additionally, auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives have been developed, showing the versatility of quinoline derivatives in complex organic syntheses (Shabashov & Daugulis, 2010).

Photolabile Protecting Groups

8-Bromo-7-hydroxyquinoline (BHQ), a related structure, has been synthesized and identified as a new photolabile protecting group for carboxylic acids. Its high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it useful in vivo, particularly for caging biological messengers (Fedoryak & Dore, 2002).

Corrosion Inhibition

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, similar to Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate, have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid. These studies provide insights into the design of new corrosion inhibitors with high efficiency (Rbaa et al., 2019).

Biological Applications

In the realm of drug design, quinoline-8-carboxamides have been explored as a new class of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme with a wide variety of therapeutic activities. This research underscores the potential of quinoline derivatives in the development of new therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-6-3-7-9(14)5-10(12(16)17-2)15-11(7)8(13)4-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKEYGWZYJGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)